cis-(+)-Disparlure

Description

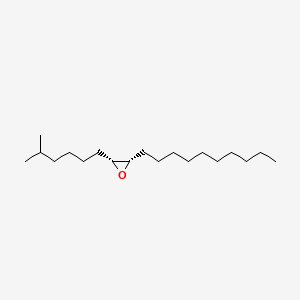

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-decyl-3-(5-methylhexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFYNMWYRXIBP-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1[C@H](O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075041 | |

| Record name | cis-(+)-Disparlure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54910-51-9 | |

| Record name | (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disparlure (2S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(+)-Disparlure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-7,8-epoxy-2-methyloctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPARLURE,(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5ZD42XF7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cis + Disparlure and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. For disparlure (B1670770), this involves creating the (7R, 8S) configuration of the epoxide ring with high fidelity. The two primary strategies employed are the use of naturally occurring chiral starting materials (the chiral pool) and the application of catalytic asymmetric reactions that induce chirality in achiral precursors. wikipedia.orgrsc.org

The chiral pool strategy leverages readily available, enantiomerically pure compounds from nature as starting materials. libretexts.org This approach incorporates a pre-existing stereocenter from the natural product into the synthetic target. Various natural precursors have been successfully utilized for the synthesis of disparlure enantiomers. beilstein-journals.orgnih.gov

Early work by Iwaki and colleagues in 1974 utilized L-(+)-glutamic acid. libretexts.orgsfu.ca Their method involved converting the amino acid into a chiral intermediate, although the synthesis was not fully stereospecific and required resolution of diastereomeric alcohol-lactones by crystallization. libretexts.org A more efficient chiral pool synthesis was later reported by Mori et al., starting from L-(+)-tartaric acid. acs.orglibretexts.org This route was advantageous because several of the chiral intermediates were crystalline, allowing for easy purification and leading to highly pure final products. libretexts.orgrsc.org

Other natural precursors that have served as starting points in chiral pool syntheses of disparlure include:

Isopropylidene Erythrose Isomers : Koumbis and Chronopoulos developed a total synthesis of both disparlure enantiomers from D- and L-erythrose derivatives, which are accessible from D- and L-arabinose. rsc.orgresearchgate.net

D-Glucose : Syntheses starting from D-glucose have also been reported. beilstein-journals.orgsfu.ca

While effective, chiral pool syntheses can sometimes be lengthy and are dependent on the availability of the specific chiral starting material. wikipedia.orgsfu.ca

Table 1: Examples of Chiral Pool Precursors in Disparlure Synthesis

| Natural Precursor | Key Features of Synthesis | Reference(s) |

| L-(+)-Glutamic Acid | First optically pure synthesis reported; required resolution of a diastereomeric intermediate. | libretexts.orgsfu.ca |

| L-(+)-Tartaric Acid | Synthesis of both (+)- and (-)-disparlure; crystalline intermediates allowed for high purification. | acs.orglibretexts.orgrsc.org |

| D-Mannitol | A 7-step synthesis with a reported 37.2% overall yield. | rsc.org |

| Isopropylidene Erythrose | Sequential double Wittig olefination was a key step; yielded both enantiomers. | rsc.orgresearchgate.net |

Asymmetric induction techniques utilize chiral catalysts or reagents to transform achiral or prochiral substrates into chiral products with high enantioselectivity. These catalytic methods are often more efficient and flexible than chiral pool strategies. wikipedia.orgrsc.org For disparlure synthesis, several powerful asymmetric reactions have been employed as key steps.

The Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols is a cornerstone of modern asymmetric synthesis and has been widely applied to the synthesis of (+)-disparlure. rsc.orgwikipedia.org This method uses a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester (diethyl tartrate, DET), and an oxidant (tert-butyl hydroperoxide) to convert a prochiral allylic alcohol into a chiral epoxy alcohol with very high enantioselectivity. wikipedia.orgscribd.com

A successful application was reported by Kossier B. E. and colleagues in 1981. libretexts.org The SAE of (Z)-2-methyl-7-octadecen-1-ol provides the key chiral epoxide intermediate. sfu.ca This approach is highly effective, with enantiomeric excess (ee) values typically ranging from 91-95%. beilstein-journals.orgsfu.ca While this level of purity is high, it can be insufficient for certain biological applications, as the gypsy moth is sensitive to even small amounts of the "wrong" enantiomer. beilstein-journals.orgnih.gov Nevertheless, SAE remains a common method for commercial production due to its reliability. beilstein-journals.orgnih.gov The method has been demonstrated to be effective for creating synthetic intermediates of various natural products, including (+)-disparlure. wikipedia.org

Table 2: Sharpless Asymmetric Epoxidation in (+)-Disparlure Synthesis

| Allylic Alcohol Substrate | Catalyst System | Enantiomeric Excess (ee) | Key Finding | Reference(s) |

| (Z)-tridec-2-en-1-ol | Ti(OiPr)₄, (+)-DET, t-BuOOH | 91-95% | A common route for commercial synthesis. | sfu.ca |

| (1,2-Dialkyl)vinylsilanols | Ti(OiPr)₄, (+)-DET, t-BuOOH | >99% ee | Application to nearly symmetrical cis-alkenes followed by protodesilylation. | researchgate.netcapes.gov.br |

| General Primary/Secondary Allylic Alcohols | Ti(OiPr)₄, Chiral Tartrate, t-BuOOH | Generally >90% | A powerful and reliable method for producing 2,3-epoxyalcohols. | wikipedia.org |

The Sharpless Asymmetric Dihydroxylation (AD) provides a direct route to chiral vicinal diols from olefins. organic-chemistry.org This reaction uses an osmium catalyst, a chiral ligand (derivatives of dihydroquinidine (B8771983) or dihydroquinine), and a stoichiometric co-oxidant. organic-chemistry.org The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain all necessary components and provide reliable access to either enantiomer of the diol product. rsc.org

In 1992, Keinan and coworkers reported an elegant synthesis of all four stereoisomers of disparlure using AD as the key step. rsc.org They started with an E-alkenoate, which underwent dihydroxylation using either AD-mix-α or AD-mix-β to yield the corresponding hydroxy lactones with 95% and 96% ee, respectively. rsc.org A crucial advantage of this method was that the enantiopurity could be further enhanced to >99% ee through simple recrystallization of the intermediate. rsc.org The resulting chiral diols are then readily converted to the target cis-epoxide, (+)-disparlure. capes.gov.br

Table 3: Sharpless Asymmetric Dihydroxylation for Disparlure Synthesis

| Olefin Substrate | Reagent | Enantiomeric Excess (ee) | Overall Yield | Reference(s) |

| (E)-ethyl pentadec-4-enoate | AD-mix-β | 96% (->99% after recrystallization) | 43% for cis-(+)-disparlure | rsc.orgresearchgate.net |

| (E)-ethyl pentadec-4-enoate | AD-mix-α | 95% (->99% after recrystallization) | 43% for cis-(-)-disparlure | rsc.orgresearchgate.net |

| cis-2-methyl-7-octadecene | OsO₄, Chiral Ligand | >99% ee | 43% | researchgate.net |

A more recent and highly efficient strategy involves an organocatalytic enantioselective iodolactonization. nih.gov This method stands out as it provides a route to cis-disubstituted epoxides, a class of molecules for which direct asymmetric epoxidation can be challenging. nih.gov

The reaction sequence is as follows:

Alkylation of pentynoic acid followed by saponification. nih.gov

Partial hydrogenation of the alkyne to the Z-alkenoic acid. nih.gov

Enantioselective iodolactonization using the chiral organocatalyst. nih.gov

One-pot reduction of the lactone followed by Wittig olefination to form the final carbon skeleton. nih.gov

Hydrogenation to yield (+)-disparlure. sfu.ca

This approach highlights the power of modern organocatalysis to devise novel and highly efficient synthetic pathways. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major pillar of modern synthesis. scienceopen.com Several distinct organocatalytic methods, including the iodolactonization described above, have been applied to the synthesis of disparlure. researchgate.netresearchgate.net

One notable approach employs an L-proline-catalyzed asymmetric aldol (B89426) reaction between undecanal (B90771) and cyclopentanone (B42830) to construct a key chiral lactone intermediate. researchgate.net Another strategy utilizes a MacMillan-type self-aldol reaction as a key step. researchgate.netresearchgate.net More recently, a flexible synthesis of cis- and trans-disparlure isomers was developed using an organocatalyzed asymmetric Jørgensen epoxidation. rsc.orgresearchgate.netdntb.gov.ua

In 2019, an efficient synthesis of labeled disparlure enantiomers was reported that used the asymmetric α-chlorination of dodecanal (B139956) via SOMO (Singly Occupied Molecular Orbital) catalysis with a chiral imidazolidinone catalyst as a key step. beilstein-journals.orgsfu.ca These varied organocatalytic approaches demonstrate the versatility of this field in providing multiple distinct solutions to the challenge of synthesizing enantiopure (+)-disparlure. researchgate.nettandfonline.com

Asymmetric Induction Techniques

Asymmetric Chloroallylboration

A notable and efficient method for the enantioselective synthesis of this compound utilizes asymmetric chloroallylboration. acs.orgnih.gov This strategy commences with the reaction of undecanal with (Z)-(γ-chloroallyl)diisopinocampheylborane, which yields a syn-vinylchlorohydrin. This intermediate can then be cyclized to form a cis-vinyl epoxide with high stereoselectivity, achieving 99% diastereomeric excess (de) and 94% enantiomeric excess (ee). acs.org

Diastereoselective Nucleophilic Addition Routes

Diastereoselective nucleophilic addition reactions provide another effective pathway to highly enantiopure this compound. One such approach employs an enantiopure α-chloroaldehyde, specifically 2-chlorododecanal, to achieve stereocontrolled access to the 1,2-anti-chlorohydrin core. sfu.ca A series of transformations, including a crucial Mitsunobu inversion, is then performed to arrive at the target molecule. This method is highlighted by its efficiency, accomplishing the synthesis in just five steps. sfu.ca

Computational models have been instrumental in predicting the stereochemical outcome of nucleophilic additions. For instance, in the synthesis of related cyclic compounds, transition state calculations can predict that nucleophilic attack occurs preferentially from one face of a ketone, leading to a single diastereomer. chemrxiv.org This predictive power aids in the rational design of synthetic routes that rely on diastereoselective additions to achieve high stereocontrol. chemrxiv.orgacademie-sciences.fr

Development of Green Synthesis Pathways for Pheromonal Components

In response to the environmental and health concerns associated with traditional synthetic methods, which have historically used hazardous reagents like organomercuric compounds and metallic lithium in liquid ammonia, there is a growing emphasis on developing greener synthetic pathways for pheromones like disparlure. mdpi.com A recent advancement in this area is a simplified, three-step process that utilizes common starting materials and avoids toxic reagents. mdpi.comnih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

To probe the intricate mechanisms of pheromone perception and binding by proteins in insects, researchers have developed methods to synthesize isotopically labeled versions of this compound. researchgate.netsfu.ca These labeled compounds are invaluable tools for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

One successful strategy involves the synthesis of disparlure enantiomers labeled with oxygen-17 or oxygen-18, as well as deuterium (B1214612) at the 5,5,6,6-positions. researchgate.net The key steps in this enantioselective route include the asymmetric α-chlorination of dodecanal via SOMO (Singly Occupied Molecular Orbital) catalysis and a Mitsunobu inversion of the resulting 1,2-chlorohydrin. sfu.caresearchgate.net The insertion of the oxygen isotopes is also achieved through the Mitsunobu inversion. sfu.ca

These labeled molecules have been used to study the binding interactions between disparlure enantiomers and the pheromone-binding proteins (PBPs) of the gypsy moth, LdisPBP1 and LdisPBP2. sfu.ca By analyzing changes in the NMR signals (chemical shifts, T1, and T2 relaxation times) of the deuterium-labeled disparlure enantiomers upon binding to the PBPs, researchers can gain insights into how these proteins discriminate between the (+) and (-) enantiomers. sfu.caresearchgate.net

Comparative Analysis of Synthetic Route Efficiency and Stereocontrol

The synthesis of this compound has been a target for organic chemists for decades, leading to a variety of synthetic strategies with varying degrees of efficiency and stereocontrol. researchgate.netresearchgate.netlibretexts.org Early syntheses often struggled with poor stereoselectivity, yielding mixtures of cis and trans isomers that required extensive purification. libretexts.org

Modern methods have significantly improved both efficiency and stereocontrol. The table below provides a comparison of several key asymmetric synthetic routes to this compound.

| Synthetic Method | Key Reaction | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |

| Asymmetric Chloroallylboration | Chloroallylboration of an aldehyde | 4 | 27% | ≥99.5% | acs.org, nih.gov |

| Diastereoselective Nucleophilic Addition | Addition to enantiopure α-chloroaldehyde followed by Mitsunobu inversion | 5 | High | Not explicitly stated, but produces enantiopure product | sfu.ca |

| Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of an allylic alcohol | 6 | Not explicitly stated | High | sfu.ca, libretexts.org |

| Organocatalyzed Halolactonization-Epoxidation | BINOL-amidine catalyzed halolactonization | 5 | 33% | High | researchgate.net |

| L-proline-catalyzed Asymmetric Aldol Reaction | Asymmetric aldol reaction, Baeyer-Villiger oxidation, Wittig olefination | Not explicitly stated | 37.8% | High | researchgate.net |

As the table illustrates, significant progress has been made in developing concise and highly stereoselective syntheses of this compound. The asymmetric chloroallylboration and organocatalyzed halolactonization routes are particularly noteworthy for their short sequences and high enantiopurity of the final product. acs.orgnih.govresearchgate.net The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of production, and the specific stereoisomer required. researchgate.netlibretexts.org

Elucidation of the Biosynthetic Pathway of Cis + Disparlure in Lymantria Dispar

Precursor Identification and Metabolic Origins

The foundation of the disparlure (B1670770) molecule lies in common metabolic building blocks, which are assembled and modified through a specialized pathway.

The characteristic methyl branch at the second carbon position of disparlure originates from the amino acid valine. pnas.orgresearchgate.netnih.govnih.gov Studies have demonstrated that valine contributes the necessary carbons for the initiation of the fatty acid chain, including the methyl group. pnas.orgresearchgate.netnih.gov Valine is first converted into isobutyryl-CoA, which then serves as the starting unit for the subsequent elongation of the carbon chain. pnas.org This initial step is critical for establishing the unique branched structure of the final pheromone molecule.

Following the initiation with the valine-derived isobutyryl-CoA, the carbon chain is extended to a total of 19 carbons. pnas.orgresearchgate.netnih.gov This elongation is thought to be carried out by a microsomal fatty acid synthetase system. pnas.org The process results in the formation of 18-methyl-nonadecanoyl-CoA (18me-19:CoA), a saturated fatty acid that serves as the substrate for the subsequent desaturation step. pnas.org

Role of Valine in Branched-Chain Initiation

Enzymatic Transformations in Pheromone Production

A series of precise enzymatic reactions convert the elongated fatty acid into the final, biologically active pheromone.

A key step in the biosynthesis is the introduction of a double bond into the 19-carbon fatty acid chain. This is accomplished by a delta-12 desaturase enzyme. pnas.orgresearchgate.netnih.govcapes.gov.br This enzyme is unusual because it acts on a methyl-branched substrate, which is not a common feature of typical desaturases. pnas.orgresearchgate.netnih.gov The delta-12 desaturase introduces a cis double bond at the 12th carbon position from the carboxyl end of 18-methyl-nonadecanoyl-CoA, yielding 18-methyl-Z12-nonadecenoate. pnas.orgresearchgate.netnih.gov

The resulting unsaturated fatty acid, 18-methyl-Z12-nonadecenoate, then undergoes decarboxylation. pnas.orgresearchgate.netnih.gov This reaction removes the carboxyl group, leading to the formation of the hydrocarbon precursor, 2-methyl-Z7-octadecene. pnas.orgresearchgate.netnih.gov This alkene is synthesized in the oenocytes before its transport to the pheromone gland. pnas.orgnih.govcapes.gov.br

The final step in the biosynthesis of disparlure occurs within the pheromone gland. pnas.orgnih.govharvard.edu The alkene precursor, 2-methyl-Z7-octadecene, is transported through the hemolymph, likely by the lipoprotein lipophorin, to the pheromone gland. pnas.orgresearchgate.netnih.gov Here, an epoxidase enzyme catalyzes the conversion of the double bond into an epoxide ring, forming the final product, cis-(+)-disparlure. pnas.orgresearchgate.netnih.goventomology2.or.kr This terminal epoxidation is a critical step, as the epoxide functionality is essential for the pheromone's biological activity. harvard.eduentomology2.or.kr Chiral high-performance liquid chromatography has confirmed that it is the (+)-stereoisomer, (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, that is produced in the pheromone glands. pnas.orgresearchgate.netnih.govcapes.gov.br

Table of Key Biosynthetic Steps and Intermediates

| Step | Precursor(s) | Enzyme/Process | Product | Location |

|---|---|---|---|---|

| Chain Initiation | Valine | Metabolic conversion | Isobutyryl-CoA | Oenocytes |

| Chain Elongation | Isobutyryl-CoA, Malonyl-CoA | Fatty Acid Synthetase | 18-methyl-nonadecanoyl-CoA | Oenocytes |

| Desaturation | 18-methyl-nonadecanoyl-CoA | Delta-12 Desaturase | 18-methyl-Z12-nonadecenoate | Oenocytes |

| Decarboxylation | 18-methyl-Z12-nonadecenoate | Decarboxylase | 2-methyl-Z7-octadecene | Oenocytes |

| Transport | 2-methyl-Z7-octadecene | Lipophorin (probable) | 2-methyl-Z7-octadecene | Hemolymph |

| Epoxidation | 2-methyl-Z7-octadecene | Epoxidase | this compound | Pheromone Gland |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C19H38O |

| Valine | C5H11NO2 |

| Isobutyryl-CoA | C25H42N7O17P3S |

| 18-methyl-nonadecanoyl-CoA | Not available |

| 18-methyl-Z12-nonadecenoate | Not available |

| 2-methyl-Z7-octadecene | C19H38 |

Decarboxylation Processes Leading to Alkene Precursors

Cellular and Subcellular Localization of Biosynthesis

The biosynthesis of the sex pheromone this compound in the female gypsy moth, Lymantria dispar, is a spatially segregated process, involving distinct tissues for the creation of the hydrocarbon precursor and its final conversion into the active epoxide. This intricate pathway highlights a sophisticated biological system of synthesis and transport within the insect.

Oenocyte Involvement in Alkene Precursor Synthesis

The initial steps of disparlure biosynthesis, which lead to the formation of its alkene precursor, 2-methyl-Z7-octadecene, are believed to occur in the oenocytes. researchgate.netnih.govcapes.gov.br Oenocytes are large secretory cells situated beneath the epidermis of the abdominal segments. nih.gov Research utilizing deuterium-labeled compounds has provided strong evidence for the role of these specialized cells in producing the pheromone's hydrocarbon backbone. researchgate.netnih.govcapes.gov.brnih.gov

The biosynthetic pathway commences with the amino acid valine, which provides the carbons for the methyl-branched group. nih.govcapes.gov.brnih.gov This is followed by a series of chain elongation steps to create a 19-carbon chain. nih.govcapes.gov.br A key step in this process is the introduction of a double bond by an unusual Δ12 desaturase, which acts on the methyl-branched substrate to form 18-methyl-Z12-nonadecenoate. nih.govcapes.gov.br This intermediate is then decarboxylated to yield the final alkene precursor, 2-methyl-Z7-octadecene. nih.govcapes.gov.br The presence of abundant smooth endoplasmic reticulum in oenocytes further supports their role in lipid synthesis and processing. nih.gov

Transport Mechanisms to the Pheromone Gland (e.g., Lipophorin)

Once synthesized in the oenocytes, the alkene precursor, 2-methyl-Z7-octadecene, must be transported to the pheromone gland for the final stage of biosynthesis. researchgate.netnih.goviastate.edu This transport occurs through the hemolymph, the insect equivalent of blood. researchgate.netiastate.edu The primary carrier molecule implicated in this process is lipophorin, a lipoprotein that functions in lipid transport throughout the insect body. researchgate.netiastate.edunih.gov

Evidence for this transport mechanism includes the identification of 2-methyl-Z7-octadecene and its saturated analogs, 2-methyl-octadecane and 2-methyl-hexadecane, in the hemolymph of female gypsy moths. iastate.edu Notably, the pheromone itself, this compound, is not detected in the hemolymph, indicating that the final epoxidation step occurs specifically within the pheromone gland. iastate.edu The levels of the alkene precursor in the hemolymph have been observed to increase in correlation with the rise of disparlure titers in the pheromone gland, further supporting this transport pathway. iastate.edu

Upon reaching the pheromone gland, the alkene precursor is unloaded from the lipophorin carrier and is then converted into the active epoxide, this compound. researchgate.netnih.govcapes.gov.br This final conversion is catalyzed by an epoxidase enzyme within the pheromone gland. nih.gov The spatial separation of precursor synthesis in the oenocytes and final pheromone production in the pheromone gland, connected by a specific transport system, represents an efficient and controlled biosynthetic strategy. researchgate.netiastate.edu

Molecular and Neurophysiological Mechanisms of Cis + Disparlure Perception

Olfactory Receptor Neuron (ORN) Response to Pheromone

The initial detection of cis-(+)-disparlure occurs at the olfactory receptor neurons (ORNs) housed within specialized sensory hairs, called sensilla trichodea, located on the male moth's antennae. oup.comresearchgate.net These neurons are responsible for converting the chemical signal of the pheromone into an electrical signal that can be processed by the moth's central nervous system. nih.govwikipedia.org

Single-cell recordings, a more precise technique, allow researchers to measure the firing rate of individual ORNs. These recordings have revealed that specialized ORNs within the sensilla trichodea are highly sensitive and selective for this compound. oup.com Each sensillum typically houses two ORNs, one that responds to the attractive (+)-enantiomer and another that responds to the antagonistic (-)-enantiomer. oup.com The activation of the ORN specific to this compound initiates a cascade of events, including the opening of ion channels and the generation of action potentials, which are then transmitted to the brain. wikipedia.org

The response of ORNs to disparlure (B1670770) is both dose-dependent and highly enantiomer-selective. nih.govpsu.edu This means that the strength of the neuronal response increases with the concentration of the pheromone, and the neurons respond much more strongly to the naturally produced this compound than to its non-natural enantiomer, cis-(-)-disparlure. nih.govpsu.edu In fact, cis-(-)-disparlure acts as a behavioral antagonist, inhibiting the attraction of males to the (+)-enantiomer. psu.eduresearchgate.net

Field trapping experiments have corroborated these electrophysiological findings, showing that lures containing highly enantiopure (+)-disparlure are significantly more effective at capturing male gypsy moths than racemic mixtures or lures containing the (-)-enantiomer. psu.edusfu.ca The dose-response relationship for (+)-disparlure shows that as the amount of the pheromone increases, so does the trap catch, up to a certain point. psu.edu Conversely, the presence of the (-)-enantiomer in racemic mixtures reduces the effectiveness of the lure. psu.edu This enantiomeric discrimination is a critical feature of the gypsy moth's olfactory system, ensuring that males are attracted specifically to conspecific females and not to other species or environmental odors. nih.gov

Electrophysiological Characterization (e.g., Electroantennography, Single-Cell Recordings)

Pheromone-Binding Proteins (PBPs) and Ligand Interaction

Before reaching the olfactory receptors on the dendritic membrane of the ORNs, the hydrophobic disparlure molecules must traverse the aqueous sensillum lymph that fills the sensilla. researchgate.netnih.gov This transport is facilitated by highly abundant, water-soluble proteins known as pheromone-binding proteins (PBPs). nih.govresearchgate.net In the gypsy moth, two main PBP subtypes have been identified: LdisPBP1 and LdisPBP2. nih.govsfu.ca

A remarkable feature of the gypsy moth's PBP system is its ability to discriminate between the two enantiomers of disparlure. researchgate.netijbs.com LdisPBP1 and LdisPBP2 exhibit opposite binding affinities for the disparlure enantiomers. researchgate.netsfu.ca LdisPBP2 shows a higher affinity for the behaviorally active (+)-disparlure, while LdisPBP1 has a higher affinity for the antagonistic (-)-disparlure. researchgate.netijbs.comnih.gov This differential binding is a key molecular mechanism underlying the enantiomer-selective response of the ORNs. researchgate.net

| PBP Subtype | Higher Affinity Ligand | Dissociation Constant (Kd) for (+)-disparlure (μM) | Dissociation Constant (Kd) for (-)-disparlure (μM) |

|---|---|---|---|

| LdisPBP1 | (-)-disparlure | 7.1 | 2.2 |

| LdisPBP2 | (+)-disparlure | 1.8 | 3.2 |

This table summarizes the differential binding affinities of the two main pheromone-binding proteins in Lymantria dispar for the enantiomers of disparlure. Data compiled from various studies. nih.gov

The interaction between disparlure and the PBPs is a dynamic process involving both association and dissociation. sfu.ca Kinetic studies have revealed that the binding and release of disparlure by PBPs are crucial for pheromone transport and delivery to the receptors. nih.govcapes.gov.br The kinetics of these interactions differ between the two PBP subtypes. LdisPBP2, which binds the active (+)-enantiomer, exhibits slow association and dissociation rates with its ligands. nih.govcapes.gov.br In contrast, LdisPBP1 has been shown to have much faster association and dissociation kinetics. sfu.ca

A proposed kinetic model for the interaction of disparlure with LdisPBP2 suggests a two-step binding process. nih.gov The first step involves the rapid, initial binding of the pheromone to an external site on the protein. nih.gov This is followed by a slower second step, where the pheromone becomes embedded into the internal binding pocket of the PBP. nih.gov This two-step mechanism may play a role in the efficient capture of pheromone molecules from the air and their subsequent release at the receptor membrane. nih.gov

The binding of disparlure to a PBP induces a conformational change in the protein. nih.govresearchgate.net This structural transition is thought to be essential for the PBP's function in solubilizing the hydrophobic pheromone and interacting with the olfactory receptor. researchgate.net The structure of PBPs typically consists of several alpha-helices that form a hydrophobic binding pocket. ijbs.comnih.gov

Studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have shown that the binding of disparlure enantiomers can cause distinct conformational changes in LdisPBP1 and LdisPBP2. sfu.caresearchgate.net For LdisPBP1, the binding of the (-)-enantiomer leads to different interactions with protein residues compared to the (+)-enantiomer. researchgate.netresearchgate.net Furthermore, the conformation of PBPs can also be influenced by the pH of the surrounding environment. nih.govresearchgate.net It has been proposed that the acidic environment near the dendritic membrane of the ORN could trigger a pH-induced conformational change in the PBP, leading to the release of the pheromone at the receptor site. nih.gov These dynamic changes in protein structure are critical for the precise delivery of the pheromone and the specific activation of the olfactory signaling cascade.

Structural Basis of Non-Covalent Interactions within PBP Binding Pockets

The initial and highly selective step in the perception of this compound by the male gypsy moth (Lymantria dispar) occurs within the sensillum lymph of the antennal hairs, mediated by Pheromone-Binding Proteins (PBPs). The gypsy moth possesses two such proteins, LdisPBP1 and LdisPBP2, which exhibit remarkable enantioselectivity. LdisPBP2 displays a preferential binding affinity for the behaviorally active pheromone, this compound, whereas LdisPBP1 shows a higher affinity for its antagonist, the (–)-enantiomer. nih.govresearchgate.net This discriminatory capability is rooted in the specific non-covalent interactions between the pheromone molecule and the amino acid residues lining the hydrophobic binding pocket of the PBP.

Homology modeling and structural studies reveal that both PBPs are comprised of alpha-helical domains that form a large internal hydrophobic cavity. ijbs.com The binding of this compound within this pocket is a dynamic process involving precise molecular recognition. Docking simulations and spectroscopic analyses have identified key interactions. For instance, in LdisPBP1, the this compound molecule is thought to form a hydrogen bond with the residue Lysine-94 (Lys94) and engage in π-π stacking interactions with Phenylalanine-36 (Phe36). ijbs.com

The binding mechanism is not a simple lock-and-key fit but involves a progressive interaction. It has been proposed that the pheromone first binds to an external site on the PBP, a process potentially assisted by the protein's flexible C-terminal segment, before being embedded into the internal binding pocket. sfu.cacapes.gov.brcore.ac.uk This two-step model suggests a more complex role for PBPs than mere solubilization and transport. sfu.cacapes.gov.br

Furthermore, the binding and release mechanism is modulated by the pH of the surrounding environment. nih.gov The structure of the PBPs undergoes a conformational change in response to pH shifts. researchgate.netnih.gov At a lower pH, such as that believed to exist near the dendritic membrane of the olfactory neuron, the PBP's conformation changes, which is thought to facilitate the release of the pheromone onto the olfactory receptor. nih.gov Specifically for LdisPBP1, studies at an acidic pH of 4.5 show a structure with seven helices where the C-terminal residues occupy the internal binding pocket, limiting its capacity to bind ligands. nih.gov The transition between conformations occurs between pH 5.6 and 6.0, suggesting that at neutral pH, the protein exists as a mixture of at least two conformations, which has significant implications for the ligand binding and release cycle. nih.gov These pH-induced structural transitions are crucial for the PBP to perform its dual function of binding the pheromone in the bulk lymph and releasing it at the receptor membrane. researchgate.netnih.gov

| Protein | Function | Higher Affinity Ligand | Key Interacting Residues (Predicted) |

| LdisPBP1 | Pheromone Binding | (-)-disparlure nih.govresearchgate.net | Phe36, Lys94 ijbs.com |

| LdisPBP2 | Pheromone Binding | This compound nih.gov | Lys121 (with analogs) ijbs.com |

Intracellular Signal Transduction Pathways in ORNs

Once the PBP-pheromone complex reaches the dendritic membrane of an Olfactory Receptor Neuron (ORN), the this compound molecule is transferred to a specific olfactory receptor (OR), initiating an intracellular signaling cascade that converts the chemical signal into an electrical one. nih.govscispace.com In insects, the molecular mechanisms underlying this transduction are complex and appear to involve both ionotropic (ligand-gated ion channels) and metabotropic (G protein-coupled) pathways. ijbs.comresearchgate.netfrontiersin.org

The traditional model of olfaction in many animals involves G Protein-Coupled Receptors (GPCRs). In this metabotropic pathway, the binding of a ligand to the receptor activates an associated G protein. oup.comntnu.no Evidence suggests that this mechanism also plays a role in insect pheromone detection. scispace.comresearchgate.net Upon stimulation with pheromones, a rapid, transient increase in the concentration of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) has been observed, a hallmark of GPCR-mediated signaling. ntnu.no The transduction process is dependent on the presence of G proteins, which have been identified in insect antennae. ntnu.no Though insect ORs show no amino acid sequence similarity to vertebrate GPCRs, the potential for them to couple to G proteins and initiate a metabotropic cascade remains an area of active research, suggesting a dual or hybrid signaling model. ijbs.comnih.gov

A growing body of evidence points to a more direct and rapid ionotropic mechanism in insect olfaction. ijbs.comnih.gov In this model, the olfactory receptors are not typical GPCRs but are instead ligand-gated ion channels. researchgate.netnih.gov Insect ORs are composed of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor known as Orco. ijbs.comresearchgate.net This OrX-Orco complex forms a heteromeric, non-selective cation channel. researchgate.netnih.gov Upon binding of the specific pheromone, such as this compound, the channel opens, allowing an influx of cations. This direct gating provides a rapid response, and experiments in heterologous expression systems have shown that odor-induced currents can be generated independently of G protein activity. frontiersin.orgnih.gov This suggests that insect olfactory receptors represent a novel class of protein that combines the ligand-binding function of a receptor with the channel function of an ion pore. nih.govmdpi.com

Second messenger systems are the downstream consequence of metabotropic, G protein-mediated signal transduction. In the context of moth olfaction, the primary second messenger implicated is inositol 1,4,5-trisphosphate (IP3). frontiersin.orgntnu.no Following pheromone binding to a receptor coupled to a G protein, the activated G protein stimulates the enzyme phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane into IP3 and diacylglycerol (DAG). The rapid and transient increase of IP3 concentration occurs within the timeframe of the receptor potential. ntnu.no IP3 then diffuses through the cytoplasm and binds to IP3-gated ion channels on intracellular calcium stores, and potentially on the plasma membrane, causing them to open and leading to a further influx of cations, which contributes to the depolarization of the neuron. frontiersin.orgntnu.no There is also evidence for the involvement of cyclic AMP (cAMP) in some insect olfactory pathways, suggesting that multiple second messenger systems can operate, sometimes within the same neuron, to fine-tune the olfactory response. researchgate.net

Involvement of Ligand-Gated Ion Channels

Neural Processing in the Central Nervous System

The depolarization of the ORN, initiated by the ion influx from transduction events, generates an action potential if it reaches the threshold. This electrical signal travels along the axon of the ORN from the antenna into the insect's brain. nih.gov The first processing center for olfactory information is a pair of structures in the deutocerebrum called the antennal lobes (AL). nih.govfrontiersin.org

The AL is not a homogenous structure but is organized into distinct, spherical neuropils known as glomeruli. nih.gov These glomeruli are the functional units of the AL, acting as the primary sensory ganglia for olfactory information. All ORNs that express the same type of olfactory receptor project their axons to the same single glomerulus. This anatomical convergence creates a highly organized "odor map" where specific pheromone components like this compound activate a specific, identifiable glomerulus.

Within the glomerulus, the axon terminals of the ORNs form synapses with the dendrites of two main types of neurons: local interneurons (LNs) and projection neurons (PNs). ntnu.nofrontiersin.org LNs are typically inhibitory (GABAergic) and their processes often extend across multiple glomeruli, mediating lateral inhibition which sharpens the contrast between the signals from different glomeruli, enhancing odor discrimination. ntnu.no PNs are the output neurons of the AL. They receive the processed signal within a glomerulus and transmit this information via antennocerebral tracts to higher brain centers, including the mushroom bodies and the lateral protocerebrum, for further processing, integration with other sensory information, and the ultimate generation of a behavioral response, such as upwind flight towards the pheromone source. nih.govfrontiersin.org

Projection Neuron Pathways to Higher Brain Centers

Following initial processing within the macroglomerular complex (MGC) of the antennal lobe, information about the primary pheromone component, this compound, is relayed to higher-order processing centers in the insect brain. This crucial transmission is carried out by a class of output neurons known as projection neurons (PNs). biologists.com These neurons act as conduits, carrying the refined olfactory signal from the primary processing hub of the antennal lobe to the protocerebrum, where it is integrated to guide learning, memory, and ultimately, behavioral responses such as upwind flight towards a potential mate. researchgate.netnih.gov

In moths, the axons of these projection neurons bundle together to form distinct pathways called antennal-lobe tracts (ALTs). biologists.comfrontiersin.org Research on various moth species has established that PNs originating from the MGC predominantly travel through the medial antennal-lobe tract (m-ALT) to innervate two principal regions of the protocerebrum: the mushroom bodies (MBs) and the lateral horn (LH), also referred to as the lateral protocerebrum (LPC). biologists.comnih.govnih.gov

The mushroom bodies are critical higher-order centers widely implicated in olfactory learning and memory formation. nih.gov PNs from the MGC typically form synapses in the calyces, the main input region of the mushroom bodies. nih.govnih.gov Here, the pheromonal information can be associated with other sensory inputs and past experiences, allowing for behavioral plasticity. The lateral horn, conversely, is more closely associated with orchestrating innate, hard-wired behavioral responses to odors. nih.gov The divergence of the pheromone signal to these two distinct brain regions suggests a dual processing strategy, where the same chemical cue can be used for both learned associations and stereotyped behaviors.

While direct intracellular staining and recording studies specifically detailing the projection neuron pathways for this compound in Lymantria dispar are limited, extensive research in other moth species provides a robust model for how these circuits are organized. Studies in species like the sphinx moth (Manduca sexta), the silkmoth (Bombyx mori), and the turnip moth (Agrotis ipsilon) have revealed detailed morphological and physiological properties of these neurons. biologists.comoup.comnih.gov

Typically, these are uniglomerular projection neurons (uPNs), meaning their dendritic arborizations are confined to a single glomerulus within the MGC. nih.gov This anatomical arrangement preserves the specificity of the signal received from the olfactory receptor neurons tuned to a particular pheromone component. For instance, in Agrotis ipsilon, PNs with dendrites in the MGC exhibit multiphasic response patterns (excitation followed by inhibition) to pheromone stimulation. biologists.com These PNs project via the medial tract to terminate in specific regions of the mushroom body calyces and the lateral horn. biologists.com This highly organized projection maintains a labeled-line-like system from the antenna to higher brain centers, ensuring the fidelity of the pheromone signal.

The table below summarizes the typical characteristics and pathways of MGC projection neurons based on detailed studies in representative moth species, which serves as the prevailing model for the pathways processing this compound.

Table 1: Representative Characteristics of MGC Projection Neuron Pathways in Moths

| Property | Description | Relevant Species (Model) |

| Neuron Type | Predominantly uniglomerular projection neurons (uPNs) with cell bodies located in the medial or lateral cell clusters of the antennal lobe. nih.gov | Manduca sexta, Heliothis virescens |

| Dendritic Input | Dendrites arborize within a specific glomerulus of the Macroglomerular Complex (MGC), receiving synaptic input from pheromone-specific olfactory receptor neurons. capes.gov.br | Trichoplusia ni, Bombyx mori |

| Primary Axon Tract | Axons primarily traverse the medial antennal-lobe tract (m-ALT) to reach the protocerebrum. biologists.comnih.gov | Agrotis ipsilon, Manduca sexta |

| Higher Brain Targets | Axon terminals form synapses in the calyces of the mushroom bodies and specific subregions of the lateral horn/lateral protocerebrum. biologists.comnih.gov | Agrotis ipsilon, Helicoverpa armigera |

| Physiological Response | Often exhibit complex, multiphasic responses (excitation, inhibition) to pheromone stimulation. The response can be highly specific to a single pheromone component. biologists.comnih.gov | Agrotis ipsilon, Manduca sexta |

| Function | Transmit precisely encoded information about pheromone identity and concentration to centers for memory formation (Mushroom Body) and innate behavioral control (Lateral Horn). nih.govnih.gov | General model across Lepidoptera |

Structure Activity Relationship Sar Studies of Cis + Disparlure

Identification of Critical Structural Motifs for Pheromonal Activity

Through systematic evaluation of synthetic analogues, researchers have delineated several structural motifs that are indispensable for the pheromonal activity of cis-(+)-disparlure.

The epoxide ring is a fundamental component for the biological activity of disparlure (B1670770). ijbs.com The geometry and electron density of the epoxide are distinct from other functional groups. oup.com The oxygen atom's lone pairs of electrons are believed to be crucial for interacting with the receptor site. oup.com Studies comparing disparlure to analogues where the epoxide is replaced by other functional groups, such as an alkene, have demonstrated a significant loss of activity. For instance, the alkene analogue (7Z)-2-methyloctadec-7-ene acts as a strong antagonist in the gypsy moth. oup.com This highlights the specific requirement for the oxirane ring.

The 2-methyl substituent on the longer alkyl chain is another critical factor for potent pheromonal activity. nih.govoup.com Analogues lacking this methyl group are significantly less active and can even be antagonistic. oup.com This suggests that the methyl group is a key recognition element, likely fitting into a specific hydrophobic pocket within the receptor and contributing to the precise conformational lock-and-key mechanism required for signal transduction.

Chirality is an essential property for the behavioral activity of disparlure. oup.comnih.gov The natural pheromone produced by the female gypsy moth is the (+)-enantiomer, which has the absolute configuration (7R,8S). nih.govpnas.org This specific stereoisomer is the most potent attractant for male moths. nih.govtandfonline.com The opposite enantiomer, (7S,8R)-(-)-disparlure, is not only inactive as an attractant but also acts as a behavioral antagonist. tandfonline.comjst.go.jp When present in a racemic mixture, the (-)-enantiomer significantly reduces the trap catch of male moths compared to pure (+)-disparlure. nih.gov This enantiomer-specific recognition is mediated by two different pheromone-binding proteins (PBP1 and PBP2) in the male moth's antennae, which exhibit different affinities for the two enantiomers. nih.govresearchgate.net PBP2 shows a higher affinity for the active (+)-disparlure, while PBP1 has a greater affinity for the inhibitory (-)-disparlure. nih.gov

Positional Specificity of the Epoxide Group

Effects of Stereoisomers on Biological Response

The stereochemistry of disparlure is paramount in determining the nature and intensity of the biological response in the gypsy moth. The distinct effects of its enantiomers provide a classic example of stereospecificity in chemical communication.

The (+)-enantiomer of disparlure, (+)-(7R,8S)-7,8-epoxy-2-methyloctadecane, is the primary agonist that elicits the attraction and mating behavior in male gypsy moths. nih.govpnas.org As the naturally produced sex pheromone, it binds to specific olfactory receptors on the male's antennae, initiating a nerve impulse that leads to upwind flight towards the female. nih.gov Field tests have consistently shown that pure (+)-disparlure is a highly effective and potent attractant. tandfonline.comresearchgate.net The agonistic activity is dose-dependent and highly specific to this particular stereoisomer, demonstrating the exquisite tuning of the insect's olfactory system. nih.gov The interaction between the (+)-enantiomer and its specific pheromone-binding protein, PBP2, is the critical first step in the signal transduction cascade that results in the characteristic behavioral response. researchgate.net

Table of SAR Findings for this compound

| Structural Feature | Modification | Effect on Biological Activity | Reference |

| Functional Group | Epoxide replaced with alkene | Loss of activity; antagonist behavior | oup.com |

| Stereochemistry | cis- to trans-configuration | Significant reduction in activity | researchgate.net |

| Substituent | Removal of 2-methyl group | Reduced activity; antagonism | oup.com |

| Epoxide Position | Relocation from C7-C8 | Substantial loss of attractiveness | oup.comresearchgate.net |

| Absolute Configuration | (7R,8S) changed to (7S,8R) | Loss of attraction; strong behavioral antagonist | nih.govtandfonline.comjst.go.jp |

Antagonistic Effects of the (-)-Enantiomer on Male Behavioral Response

The biological activity of the gypsy moth (Lymantria dispar) sex pheromone is highly enantiomer-specific. While the female gypsy moth naturally releases the (+)-enantiomer of disparlure, known as this compound or (7R,8S)-7,8-epoxy-2-methyloctadecane, to attract males, its stereoisomer, the (-)-enantiomer or (7S,8R)-(-)-disparlure, exhibits a strong antagonistic effect on male behavior. nih.govjst.go.jpontosight.ai The (-)-enantiomer does not attract male gypsy moths; instead, it actively inhibits their response to the attractive (+)-enantiomer. jst.go.jppsu.eduusda.govoup.com This inhibitory action has been observed in various behavioral assays, including field trapping experiments and analyses of specific flight behaviors. psu.educore.ac.uk

Research has demonstrated that the presence of the (-)-enantiomer significantly reduces the trap catch of male gypsy moths when mixed with the (+)-enantiomer. psu.edu The antagonistic effect manifests in several key male behaviors required for locating a female. These include the disruption of long-range upwind flight towards the pheromone source, a reduced likelihood of landing on the baited trap, and a shorter duration of the close-range "searching" behavior, which involves wing fanning while walking on the trap surface. psu.edu This behavioral antagonism is so pronounced that (-)-disparlure is considered a key factor in reproductive isolation between the gypsy moth and the closely related nun moth (Lymantria monacha), which uses a pheromone blend containing (-)-disparlure. researchgate.netresearchgate.net

The mechanism for this inhibition is rooted in the gypsy moth's specialized olfactory system. Male gypsy moths possess distinct receptor neurons on their antennae specifically tuned to detect the (-)-enantiomer. core.ac.ukresearchgate.net Stimulation of these specialist receptor cells by (-)-disparlure sends an inhibitory signal that counteracts the attractive signal generated by the (+)-enantiomer, effectively cancelling the mating response. core.ac.ukresearchgate.netresearchgate.net

Implications of Racemic Mixtures on Olfactory Perception and Behavioral Efficacy

The opposing biological activities of the disparlure enantiomers have significant implications for the use of synthetic pheromones in pest management. A racemic mixture, which contains equal parts of the (+)- and (-)-enantiomers, is substantially less attractive to male gypsy moths than a lure containing only the pure (+)-enantiomer. nih.govpsu.edunih.gov Field studies have consistently shown that traps baited with lures enriched in the (+)-enantiomer capture significantly more male moths than those baited with a 50:50 racemic mixture. psu.edu

The reduced efficacy of racemic disparlure is a direct consequence of the antagonistic effect of the (-)-enantiomer on olfactory perception and subsequent behavior. psu.edu At the molecular level, the male gypsy moth's olfactory system is equipped to discriminate between the two enantiomers. This is facilitated by two distinct pheromone-binding proteins (PBPs) found in the sensillum lymph of the antennae: LdisPBP1 and LdisPBP2. nih.govsfu.ca Research has shown that LdisPBP2 displays a preferential binding affinity for the attractive (+)-disparlure, while LdisPBP1 binds more selectively to the antagonistic (-)-disparlure. nih.govresearchgate.netnih.govsfu.ca This differential binding is the first step in a neural pathway that allows the moth to perceive the enantiomers as separate signals, one excitatory and one inhibitory. researchgate.netsfu.ca

Despite the lower attraction of racemic mixtures, they are widely used in mating disruption applications. usda.govoup.com This is primarily due to economic factors, as the synthesis of racemic disparlure is less costly than the production of the enantiomerically pure (+) form. usda.govoup.com In mating disruption, the goal is not necessarily to attract moths to a trap, but to permeate the atmosphere with pheromone signals to confuse them and prevent them from locating females. The racemic mixture is considered sufficiently effective for this purpose. usda.gov The presence of the (-)-enantiomer may even contribute to the disruptive effect by actively inhibiting the male's response to any naturally occurring (+)-disparlure released by females. usda.govoup.com

The following table presents data from field trapping experiments, illustrating the impact of varying enantiomeric ratios of disparlure on the number of male gypsy moths captured.

Table 1: Attraction of Male Gypsy Moths to Various Enantiomeric Ratios of Disparlure

This interactive table summarizes research findings on how the ratio of this compound to its (-)-enantiomer affects trap catch efficacy. Data is based on field experiments conducted by Cardé et al. (1977). psu.edu

| Nominate (+):(-) Ratio | Dispenser Dose (µg) | Mean Trap Catch |

| 94:6 | 1 | 24.3 |

| 75:25 | 1 | 15.5 |

| 50:50 (Racemic) | 1 | 3.5 |

| 25:75 | 1 | 1.8 |

| 6:94 | 1 | 0.8 |

| Unbaited Control | 0 | 0.2 |

Design, Synthesis, and Evaluation of Cis + Disparlure Analogues and Derivatives

Development of Agonists and Synergists for Pheromone Response

The search for compounds that can mimic or enhance the effect of cis-(+)-disparlure has led to the creation of various structural analogues. Agonists are compounds that can elicit a similar response to the natural pheromone, while synergists are compounds that, when combined with the pheromone, produce a response greater than the sum of their individual effects.

One notable class of synthetic analogues is based on an oxaspiropentane framework, which replaces one of the aliphatic chains of disparlure (B1670770) with a cyclopropyl (B3062369) group while retaining the essential epoxide ring. nih.govoup.comoup.com Electrophysiological and behavioral studies have identified both agonists and antagonists within this group. For example, 4-(1-Oxaspiro[2.2]pent-2-yl)butan-1-ol was found to be an effective agonist, proving more stimulating than (+)-disparlure in electroantennogram (EAG) assays and showing an additive effect when blended with the natural pheromone. nih.govoup.comoup.com

Another approach involves creating conformationally restricted mimics. Researchers have synthesized analogues with a core structure derived from 5-(2'-hydroxyethyl)cyclopent-2-en-1-ol. nih.gov While these compounds showed little to no antennal response on their own, some exhibited significant synergistic effects when applied simultaneously with (+)-disparlure, causing an enhancement of the antennal depolarization. nih.gov This suggests that these mimics may stabilize a particular active conformation of the pheromone-binding protein (PBP), thereby potentiating the effect of the natural pheromone. nih.gov

The table below summarizes key findings for selected disparlure agonists and synergists.

Table 1: Examples of this compound Agonists and Synergists

| Compound Name | Class | Observed Bioactivity | Research Finding Reference |

|---|---|---|---|

| 4-(1-Oxaspiro[2.2]pent-2-yl)butan-1-ol | Oxaspiropentane Derivative | Agonist: More stimulating than (+)-disparlure in EAG assays; showed additive effects in blends. | nih.govoup.comoup.com |

Creation of Antagonists and Inhibitors of Pheromonal Activity

Antagonists are compounds that block or diminish the response to the natural pheromone. The development of such inhibitors is crucial for understanding olfactory mechanisms and for potential use in mating disruption strategies. researchgate.netresearchgate.net

The unnatural enantiomer, (-)-disparlure, is a well-known antagonist of (+)-disparlure. nih.gov While it does not attract male gypsy moths on its own, its presence in racemic mixtures significantly reduces the attractant efficacy of the (+)-enantiomer. nih.gov This inhibitory effect highlights the high degree of enantiomeric selectivity in the gypsy moth's olfactory system.

Synthetic efforts have also yielded potent antagonists. Within the same class of oxaspiropentane derivatives that produced agonists, the compound 2-Decyl-1-oxaspiro[2.2]pentane was identified as a strong antagonist. nih.govoup.comoup.com In EAG bioassays, this compound produced a negligible response on its own but significantly decreased the antennal response to (+)-disparlure when presented in a 1:1 blend. oup.comoup.com Single-cell recordings confirmed that this antagonist stimulates a different receptor neuron than the one activated by (+)-disparlure, effectively interfering with the specific pheromone signal. oup.com

Furthermore, certain conformationally restricted mimics have been shown to act as inhibitors. nih.gov One such compound was found to inhibit a subsequent stimulus from the pheromone, suggesting a lasting blocking effect at the receptor or PBP level. nih.gov

The table below details examples of disparlure antagonists.

Table 2: Examples of this compound Antagonists and Inhibitors

| Compound Name | Class | Observed Bioactivity | Research Finding Reference |

|---|---|---|---|

| (-)-Disparlure | Enantiomer | Antagonist: Reduces male attraction to (+)-disparlure in racemic mixtures. | nih.gov |

| 2-Decyl-1-oxaspiro[2.2]pentane | Oxaspiropentane Derivative | Antagonist: Strongly decreased EAG response to (+)-disparlure in a blend. | nih.govoup.comoup.com |

Synthesis of Conformationally Restricted Pheromone Mimics

To probe the specific three-dimensional shape that (+)-disparlure adopts when binding to its receptor, researchers have designed and synthesized conformationally restricted mimics. nih.govnih.gov These molecules are less flexible than the natural pheromone, locking certain structural features into place to test their importance for biological activity.

A notable series of such mimics was developed based on a 5-(2'-hydroxyethyl)cyclopent-2-en-1-ol core. nih.gov This scaffold was chosen to constrain the relative positions of the functional groups that mimic the epoxide and alkyl chains of disparlure. By synthesizing mini-libraries and individual pure compounds with varying substituents (e.g., ethyl groups), a clear structure-activity relationship was established through EAG experiments. nih.gov

The results showed that while these mimics were not strong agonists themselves, they significantly modulated the antennal response to the natural pheromone. nih.gov Several of the synthesized compounds prolonged the stimulation of the antenna, which was observed as a widening of the EAG peaks. nih.gov This effect was hypothesized to be due to the stabilization of a particular conformation of the pheromone-binding protein, LdisPBP2. nih.gov Indeed, a correlation was found between compounds that caused PBP2 to adopt a conformation similar to that induced by the pheromone and those that caused the EAG peak widening. nih.gov

Bioactivity Assessment of Heteroatom-Containing Analogues (e.g., Oxa, Thia Derivatives)

Replacing a methylene (B1212753) (CH₂) group in the backbone of disparlure with a heteroatom like oxygen (oxa) or sulfur (thia) creates analogues that can provide insight into the electronic and conformational requirements for PBP binding and biological activity. researchgate.netresearchgate.net

Racemic and enantiopure oxa and thia analogues of (+)-disparlure have been synthesized where the heteroatom is placed at either the 5- or 10-position of the carbon chain. researchgate.netresearchgate.net Ab initio calculations revealed that the introduction of a heteroatom alters the conformational landscape around key dihedral angles of the molecule. researchgate.net

Binding studies with the two gypsy moth PBPs, LdisPBP1 and LdisPBP2, yielded significant findings. An enhancement of binding affinity was observed for the sulfur-containing analogues compared to the natural pheromone. researchgate.net Docking simulations onto homology models of the PBPs suggested that the internal binding pocket of LdisPBP1 exhibits higher selectivity than that of LdisPBP2, which was consistent with the in vitro binding assay results. researchgate.net These studies also showed that the enantiomers of the analogues adopted different conformations within the PBP binding pockets, providing a structural basis for the observed enantiomer discrimination. researchgate.net

The table below summarizes the characteristics of synthesized heteroatom-containing analogues.

Table 3: Bioactivity of Heteroatom-Containing Disparlure Analogues

| Analogue Type | Position of Heteroatom | Key Finding | Research Finding Reference |

|---|---|---|---|

| 5-Oxa Analogue | C5 | Alters conformational landscape; used in PBP binding studies. | researchgate.netresearchgate.net |

| 10-Oxa Analogue | C10 | Alters conformational landscape; used in PBP binding studies. | researchgate.netresearchgate.net |

| 5-Thia Analogue | C5 | Showed enhanced binding affinity to PBPs compared to disparlure. | researchgate.netresearchgate.net |

Functionalization of Disparlure for Fluorescent or Photoaffinity Probes in PBP Studies

To directly visualize and quantify the binding of disparlure to its PBPs, researchers have functionalized the pheromone to create molecular probes. These probes typically incorporate a fluorescent tag for detection or a photoreactive group for covalent labeling of the binding protein. sfu.canih.govnih.gov

Fluorescent analogues of both (+)-disparlure and (-)-disparlure have been successfully synthesized. nih.gov In one approach, 18-hydroxydisparlure enantiomers were synthesized and coupled to a linker containing an alkyne group. sfu.ca This alkyne then served as a handle for a "click reaction" (copper-catalyzed azide-alkyne cycloaddition) with an azide-modified fluorescent dye, such as 6-carboxyfluorescein (B556484) (6-FAM), to yield the final fluorescent probe. nih.gov

These fluorescently labeled disparlure analogues have proven to be powerful tools. nih.govresearchgate.net Fluorescence binding assays using these probes confirmed the enantiomeric preference of the two gypsy moth PBPs: LdisPBP1 has a stronger affinity for the fluorescent (-)-disparlure analogue, while LdisPBP2 binds more strongly to the fluorescent (+)-disparlure analogue. nih.govresearchgate.net These probes exhibited very strong binding, with dissociation constants (Kd) in the nanomolar range, making them much more sensitive reporters than general-purpose fluorescent probes like N-phenyl-1-naphthylamine (NPN). nih.gov Competitive binding assays, where the natural pheromone displaces the fluorescent probe, have demonstrated that the analogues occupy the same binding site within the PBP as this compound. nih.gov

The design of photoaffinity probes involves incorporating a photoreactive group, such as a diazirine, which upon exposure to UV light can form a covalent bond with nearby amino acid residues in the PBP binding pocket. nih.govopen.ac.uk This technique allows for the permanent labeling and subsequent identification of the specific proteins and binding site residues that interact with the pheromone.

Ecological and Interspecific Communication Roles

Role in Intraspecific Communication and Mating Behavior of Lymantria dispar

The primary and most well-documented role of cis-(+)-disparlure, chemically identified as (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, is as the exclusive sex pheromone released by female Lymantria dispar to attract conspecific males for mating. researchgate.netusda.gov This chemical signal is fundamental to the reproductive cycle of the species. ontosight.ai Following emergence from the pupa, the flightless female moth begins to release the pheromone from glands in her terminal abdominal segments, a behavior known as "calling". animaldiversity.orgcore.ac.uk This process can start within two hours of eclosion. mdpi.com

Male moths, equipped with highly sensitive antennae, detect the pheromone plume in the air and engage in a characteristic upwind flight pattern to locate the calling female. researchgate.netontosight.ai The male's search for a mate is a sequence of behaviors largely mediated by (+)-disparlure, beginning with activation and culminating in copulation. core.ac.uk Research has shown that males rely on the pheromone trail almost until they make physical contact with the female, at which point close-range tactile and visual cues may also become important. researchgate.net The courtship behavior itself is relatively straightforward; a male approaches a female, and if she is receptive, she lifts her wings to permit mating. mdpi.com

The specificity of this communication is remarkable. The biological activity is almost entirely exclusive to the (+) enantiomer. usda.gov Lures containing a high percentage of (+)-disparlure are significantly more effective at trapping males than the racemic mixture, which contains both (+) and (-) enantiomers. psu.edu The attractiveness of a female decreases sharply after the first few days of adulthood, likely due to the depletion of her pheromone supply, making early mating crucial for reproductive success. mdpi.com The entire pheromone communication system, from female calling to male response, is synchronized by daily rhythms, with peak activity occurring during daylight hours. researchgate.netresearchgate.net

Interspecies Interactions and Specificity within the Lymantria Genus

While this compound is a highly effective attractant for L. dispar, its role extends into the realm of interspecific communication, where it helps maintain reproductive isolation among closely related and sometimes co-existing Lymantria species.

The chemical communication systems within the Lymantria genus exhibit significant diversity, which is key to preventing cross-mating. A prime example is the nun moth, Lymantria monacha, a species that can be found in the same habitats as L. dispar in Eurasia. While L. monacha males also respond to (+)-disparlure, the female nun moth produces a more complex pheromone blend. beilstein-journals.orgresearchgate.net This blend includes not only (+)-disparlure but also its enantiomer, (−)-disparlure, as well as (+)-monachalure, (−)-monachalure, and the precursor olefin, (Z)-2-methyl-7-octadecene. beilstein-journals.orgmdpi.comnih.govresearchgate.net The presence and specific ratio of these additional compounds create a species-specific signal that is distinct from that of L. dispar. oup.com

The table below summarizes the key pheromone components for Lymantria dispar and Lymantria monacha, illustrating the chemical basis for species recognition.

| Compound Name | Chemical Name | Role in Lymantria dispar | Role in Lymantria monacha |

| This compound | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane | Primary sex attractant usda.gov | Attractant component beilstein-journals.org |

| (-)-Disparlure | (7S,8R)-cis-7,8-epoxy-2-methyloctadecane | Behavioral antagonist psu.edu | Pheromone blend component beilstein-journals.org |

| (+)-Monachalure | (7R,8S)-cis-7,8-epoxyoctadecane | Antagonistic oup.com | Pheromone blend component beilstein-journals.org |

| (-)-Monachalure | (7S,8R)-cis-7,8-epoxyoctadecane | Not attractive/synergistic | Pheromone blend component beilstein-journals.org |

| (Z)-2-Methyl-7-octadecene | (Z)-2-Methyl-7-octadecene | Inhibitor researchgate.net | Pheromone blend component mdpi.com |

The evolution of distinct pheromone blends is crucial for reproductive isolation. For L. dispar, a high enantiomeric purity of (+)-disparlure is required to elicit a strong male response. The presence of even small quantities of the (−)-enantiomer acts as a behavioral antagonist, significantly reducing the attraction of males and inhibiting the mating sequence. psu.edubeilstein-journals.orgusda.gov This antagonistic effect is a key mechanism that prevents cross-attraction with species like the nun moth, whose pheromone contains (−)-disparlure. beilstein-journals.org

In field studies, traps baited with (+)-disparlure alone can attract males of both L. dispar and L. monacha, indicating a potential for cross-attraction. cambridge.org However, the full pheromone blend of L. monacha is highly specific. The other components in the nun moth's signal, such as monachalure and the olefin precursor, are believed to be responsible for reproductive isolation. oup.com In fact, these compounds can have an antagonistic or inhibitory effect on L. dispar males. researchgate.netoup.com Research on trap spacing for monitoring different Lymantria species found that the pheromone lure for L. monacha had a strong antagonistic effect on the attractiveness of the L. dispar lure. researchgate.net This demonstrates that in a mixed pheromone environment, the unique chemical signatures function to ensure that males are guided to conspecific females, reinforcing species boundaries.

Pheromone Composition in Related Species (e.g., (-)-Disparlure and Monachalure in Lymantria monacha)

Influence on Population Dynamics and Dispersal Patterns

The this compound pheromone system is a critical factor influencing the population dynamics and dispersal of Lymantria dispar. ontosight.ai Because the female is flightless, the species' ability to establish, grow, and spread into new territories is fundamentally linked to the male's capacity to locate a mate. mdpi.com At low population densities, such as at the leading edge of an invasion front, the success of individual males in finding the sparse females is a major limiting factor for population growth and spread. usda.gov The long-range efficacy of the pheromone signal is therefore essential for reproduction and the expansion of the species' range. cambridge.org

The identification and synthesis of disparlure (B1670770) have had a profound impact on the management and, consequently, the human-mediated dynamics of this pest. sci-hub.se Synthetic (+)-disparlure is widely used in extensive trapping networks to monitor population densities, detect new infestations, and track the spread of the moth. usda.govontosight.aimdpi.com

Furthermore, synthetic pheromones are a cornerstone of control strategies like mating disruption. ontosight.ai This technique involves permeating the atmosphere with high concentrations of synthetic disparlure, which confuses males and interferes with their ability to locate females, thereby suppressing mating rates. usda.gov Mating disruption has proven to be particularly effective in controlling low-density populations. mdpi.com By influencing mating success, this compound and its synthetic analogues directly impact population growth rates, outbreak cycles, and the pattern of dispersal across the landscape. usda.govsci-hub.se

Environmental Fate, Persistence, and Degradation Pathways of Cis + Disparlure

Mechanisms of Environmental Adsorption and Re-emission (Ghost Effect)

The term "ghost effect" refers to the persistence of synthetic pheromones in the environment beyond their intended application period, which can be caused by the gradual release of the compound from various surfaces. mdpi.comnih.gov Cis-(+)-disparlure is a relatively large molecule with a high partitioning coefficient, which facilitates its adsorption onto solid surfaces and subsequent evaporation. mdpi.comnih.govresearchgate.net This characteristic is a primary contributor to its notable ghost effect. researchgate.netresearchgate.net

Following aerial or ground application, this compound can be adsorbed by various components within the ecosystem. mdpi.com Research indicates that environmental contamination can occur as the pheromone is adsorbed by tree bark, foliage, and the underlying leaf litter. mdpi.comnih.govresearchgate.net These surfaces then act as reservoirs, contributing to the sustained presence of the pheromone in the treated area. mdpi.comnih.gov The gradual increase in mating success observed after the removal of pheromone dispensers suggests that short-term mating disruption can be attributed to disparlure (B1670770) that has been adsorbed and is then re-emitted from these environmental substrates. mdpi.com

The rate at which this compound is re-emitted from environmental surfaces is influenced by several factors. While long-term persistence observed in some studies has been linked to the continued release from pheromone dispensers rather than extensive environmental contamination, short-term re-emission from surfaces like foliage does occur. mdpi.comnih.govresearchgate.net

Key factors identified as influencing these kinetics include:

Temperature: Field studies have demonstrated that the release rate of disparlure is temperature-dependent. researchgate.net Higher temperatures can increase the volatility of the compound, leading to a faster re-emission rate.

Wind Speed: Air movement affects the concentration of the pheromone in the air. Dense foliage can reduce wind speed, which may lead to a buildup of the pheromone by slowing its dilution into the wider atmosphere. mdpi.comresearchgate.net

Pheromone Formulation: The type of formulation used for dispensing the pheromone, such as plastic laminated flakes or liquid formulations, can influence its persistence and release characteristics. mdpi.comresearchgate.net

The table below summarizes findings on factors that can influence the environmental presence of this compound.

| Factor | Influence on this compound | Research Finding |

| Substrate Type | Adsorption and reservoir potential | Bark, foliage, and leaf litter can adsorb and re-emit the pheromone, acting as temporary environmental sources. mdpi.comnih.gov |

| Temperature | Re-emission rate | The rate of release from dispensers and likely from environmental surfaces is dependent on temperature. researchgate.net |

| Wind Speed | Pheromone concentration | Reduced wind speed, for instance within dense foliage, can lead to a localized increase in pheromone concentration by reducing dilution. mdpi.comresearchgate.net |